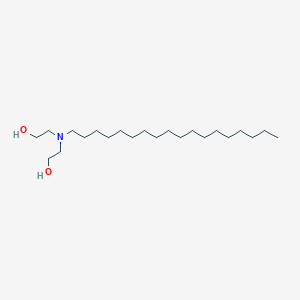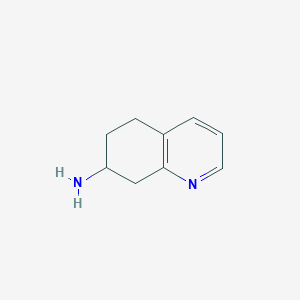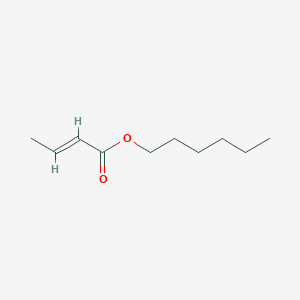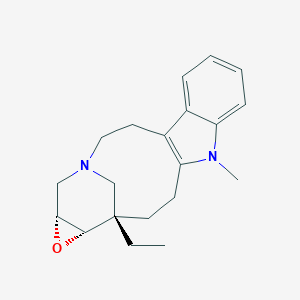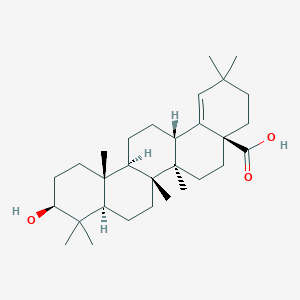
Morolic acid
Vue d'ensemble
Description
Morolic acid, also known as 3-oxoolean-18-en-28-oic acid, is a natural pentacyclic triterpenoid. It is derived from oleanane and is characterized by an oxo group at position 3 and a carboxy group at position 28. This compound can be extracted from various plants, including Rhus javanica and Phoradendron reichenbachianum . This compound has garnered significant attention due to its wide range of pharmacological activities, including antiviral, antidiabetic, and anti-inflammatory properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Morolic acid can be synthesized through the oxidation of oleanolic acid. The process typically involves the use of oxidizing agents such as chromium trioxide or potassium permanganate under controlled conditions. The reaction is carried out in an organic solvent like dichloromethane or acetone, and the temperature is maintained at around 25°C to 30°C .
Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from natural sources. The extraction process includes the following steps:
Plant Material Collection: The plant material, such as leaves or bark, is collected and dried.
Extraction: The dried plant material is subjected to solvent extraction using solvents like ethanol or methanol.
Purification: The crude extract is purified using chromatographic techniques to isolate this compound.
Analyse Des Réactions Chimiques
Types of Reactions: Morolic acid undergoes various chemical reactions, including:
Oxidation: this compound can be further oxidized to produce derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming derivatives like morolic alcohol.
Substitution: Substitution reactions can introduce different substituents at specific positions on the triterpenoid skeleton.
Common Reagents and Conditions:
Oxidation: Chromium trioxide, potassium permanganate, and hydrogen peroxide are commonly used oxidizing agents.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products:
Oxidation Products: Various oxidized derivatives with altered functional groups.
Reduction Products: Reduced derivatives like morolic alcohol.
Substitution Products: Halogenated derivatives with different substituents.
Applications De Recherche Scientifique
Morolic acid has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing various triterpenoid derivatives.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its antiviral, antidiabetic, and anti-inflammatory properties.
Industry: Utilized in the development of pharmaceuticals and natural health products.
Mécanisme D'action
Morolic acid exerts its effects through various mechanisms:
Antiviral Activity: It inhibits viral replication by interfering with viral enzymes and proteins.
Antidiabetic Activity: It enhances insulin sensitivity and regulates glucose metabolism.
Anti-inflammatory Activity: It modulates inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes.
Molecular Targets and Pathways:
Viral Enzymes: Targets enzymes involved in viral replication.
Insulin Receptors: Enhances insulin receptor sensitivity.
Inflammatory Pathways: Inhibits pathways like NF-κB and MAPK.
Comparaison Avec Des Composés Similaires
- Oleanolic acid
- Betulinic acid
- Ursolic acid
Propriétés
IUPAC Name |
(4aS,6aR,6aR,6bR,8aR,10S,12aR,14aS)-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-3,4,5,6,6a,7,8,8a,10,11,12,13,14,14a-tetradecahydropicene-4a-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O3/c1-25(2)14-16-30(24(32)33)17-15-28(6)19(20(30)18-25)8-9-22-27(5)12-11-23(31)26(3,4)21(27)10-13-29(22,28)7/h18-19,21-23,31H,8-17H2,1-7H3,(H,32,33)/t19-,21+,22-,23+,27+,28-,29-,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGZSSKBTFGNUCG-VNTGHVHSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(C2=C1)CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@]3(CCC(C=C3[C@H]1CC[C@H]4[C@]2(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001317975 | |
| Record name | Morolic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001317975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
559-68-2 | |
| Record name | Morolic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=559-68-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Morolic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001317975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




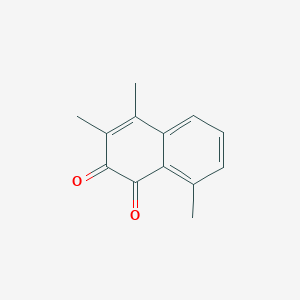
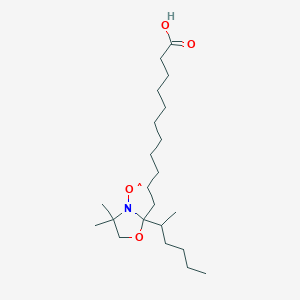
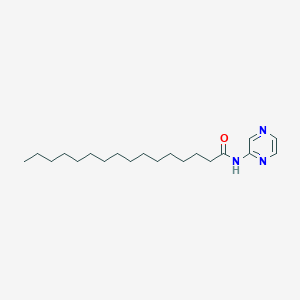
![[2-[(6S,8S,10R,13S,14S,16R,17R)-6-fluoro-17-hydroxy-10,13,16-trimethyl-3-oxo-2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B161927.png)
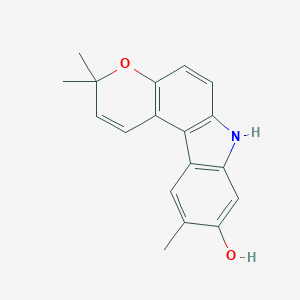
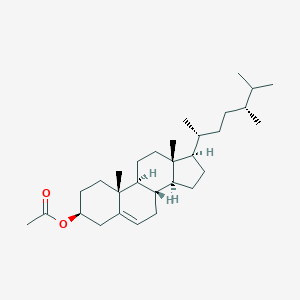

![4-Methoxybenzo[d][1,3]dioxole](/img/structure/B161940.png)
